Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
Overview
Description
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative with the molecular formula C18H15NO2. This compound is part of a larger class of quinoline derivatives known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with aniline derivatives, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as molecular iodine or transition metals, and solvents like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal and synthetic chemistry .
Scientific Research Applications
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural quinoline alkaloids.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The quinoline ring structure allows it to intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylquinoline-4-carboxylate: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.
2-(2-Methylphenyl)-4-quinolinecarboxylic acid: Differing by the position of the methyl group on the phenyl ring.
Uniqueness
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a compound within the quinoline family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Quinoline Derivatives
Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , anticancer , and antiviral properties. The unique structural features of these compounds often influence their interaction with biological targets, making them significant in medicinal chemistry. This compound is particularly noteworthy due to its potential applications in drug development.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline ring structure allows this compound to intercalate with DNA, potentially disrupting transcription and replication processes.
- Enzyme Modulation : It can modulate the activity of specific enzymes and receptors, influencing numerous biochemical pathways .
- Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which are beneficial in combating oxidative stress in biological systems .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. Quinoline derivatives have been shown to be effective against bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Quinoline derivatives, including this compound, have been investigated for their anticancer properties. They exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest:
- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, with IC50 values indicating significant potency compared to established anticancer drugs .
- Mechanisms of Action : The compound has been found to upregulate apoptotic markers such as p53 and caspase 9, promoting programmed cell death in cancerous cells .
Antiviral Activity
Quinoline derivatives have also been studied for their antiviral effects. This compound may exhibit activity against viruses by interfering with viral replication processes .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Antimicrobial, Anticancer | Significant cytotoxicity observed |
Methyl 2-phenylquinoline-4-carboxylate | Antimicrobial | Similar structure but different activity |
2-(2-Methylphenyl)-4-quinolinecarboxylic acid | Antioxidant | Different substitution pattern |
The comparison highlights the unique biological profile of this compound, particularly its enhanced anticancer activity due to the specific substitution on the quinoline ring.
Case Studies and Research Findings
- Antioxidant Activity Study : A study comparing various quinoline derivatives found that this compound exhibited a higher inhibition percentage against free radicals compared to other derivatives, indicating strong antioxidant potential .
- Cytotoxicity Evaluation : In a recent investigation, this compound demonstrated significant antiproliferative effects on several cancer cell lines, with IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
- Viral Inhibition Research : A review highlighted the potential of quinoline derivatives as antiviral agents, suggesting that this compound may be effective against specific viral strains by disrupting their replication cycles .
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)quinoline-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17-11-15(18(20)21-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJDQWPXXNPGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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